

Spectroscopic Analysis and Characterization of (Z,E)-9,12-Tetradecadienol: A Technical Guide

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Compound of Interest

Compound Name: (Z,E)-9,12-Tetradecadienol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of **(Z,E)-9,12-Tetradecadienol**, a significant semiochemical. The document is intended for researchers, scientists, and professionals in the fields of chemistry, entomology, and drug development. It details the fundamental physicochemical properties and presents a summary of spectroscopic data obtained from mass spectrometry. Due to the limited availability of public domain experimental spectra, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are provided for characterization purposes. Furthermore, this guide outlines detailed experimental protocols for various spectroscopic techniques and includes a visual workflow for the analytical process.

Introduction

(Z,E)-9,12-Tetradecadienol is a long-chain unsaturated alcohol with the chemical formula $C_{14}H_{26}O$.^{[1][2]} It is a known component of the sex pheromone of various insect species, playing a crucial role in their chemical communication. Accurate spectroscopic characterization is paramount for its synthesis, identification, and application in pest management and ecological studies. This guide aims to consolidate the available spectroscopic information and provide standardized methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **(Z,E)-9,12-Tetradecadienol** is presented in Table 1.

Table 1. Physicochemical Properties of **(Z,E)-9,12-Tetradecadienol**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₆ O	[1][2]
Molecular Weight	210.3556 g/mol	[1][2]
CAS Number	51937-00-9	[1][2]
Appearance	Colorless to pale yellow clear liquid (estimated)	[3]
Solubility	Soluble in alcohol; sparingly soluble in water	[3]

Spectroscopic Data

This section details the mass spectrometry data and provides predicted NMR and IR spectroscopic data for **(Z,E)-9,12-Tetradecadienol**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of volatile compounds. The mass spectrum of **(Z,E)-9,12-Tetradecadienol** is available through the NIST WebBook.[1] A summary of the major fragments is provided in Table 2.

Table 2. Mass Spectrometry Data (EI-MS) for **(Z,E)-9,12-Tetradecadienol**

m/z	Interpretation
210	[M] ⁺ (Molecular Ion)
192	[M-H ₂ O] ⁺
Key fragments	The spectrum exhibits a characteristic fragmentation pattern for a long-chain unsaturated alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on standard chemical shift libraries and analysis of similar long-chain unsaturated alcohols, as experimentally determined spectra for **(Z,E)-9,12-Tetradecadienol** are not readily available in the public domain.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. Table 3 outlines the predicted chemical shifts and multiplicities for the key protons in **(Z,E)-9,12-Tetradecadienol**.

Table 3. Predicted ¹H NMR Data (CDCl₃, 400 MHz) for **(Z,E)-9,12-Tetradecadienol**

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~5.30 - 5.50	m	H-9, H-10, H-12, H-13
~3.64	t	H-1
~2.05	m	H-8, H-11
~1.57	p	H-2
~1.25 - 1.40	m	H-3 to H-7
~0.97	t	H-14

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Table 4 presents the predicted chemical shifts for the carbon atoms in **(Z,E)-9,12-Tetradecadienol**.

Table 4. Predicted ¹³C NMR Data (CDCl₃, 100 MHz) for **(Z,E)-9,12-Tetradecadienol**

Chemical Shift (δ , ppm)	Assignment
~125 - 135	C-9, C-10, C-12, C-13
~62.9	C-1
~32.8	C-2
~25 - 30	C-3 to C-8, C-11
~14.1	C-14

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted values based on characteristic vibrational frequencies of functional groups present in similar molecules.

IR spectroscopy is used to identify the functional groups present in a molecule. Table 5 lists the predicted characteristic IR absorption bands for **(Z,E)-9,12-Tetradecadienol**.

Table 5. Predicted IR Spectroscopy Data for **(Z,E)-9,12-Tetradecadienol**

Wavenumber (cm^{-1})	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~3010	Medium	=C-H stretch (alkene)
~2925, ~2855	Strong	C-H stretch (alkane)
~1650	Weak	C=C stretch (alkene)
~965	Medium	=C-H bend (trans C=C)
~720	Medium	=C-H bend (cis C=C)
~1050	Medium	C-O stretch (primary alcohol)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **(Z,E)-9,12-Tetradecadienol**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- **Instrumentation:** Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 40-400.
 - **Source Temperature:** 230 °C.
- **Data Analysis:** Identify the compound based on its retention time and comparison of the acquired mass spectrum with reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set a sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

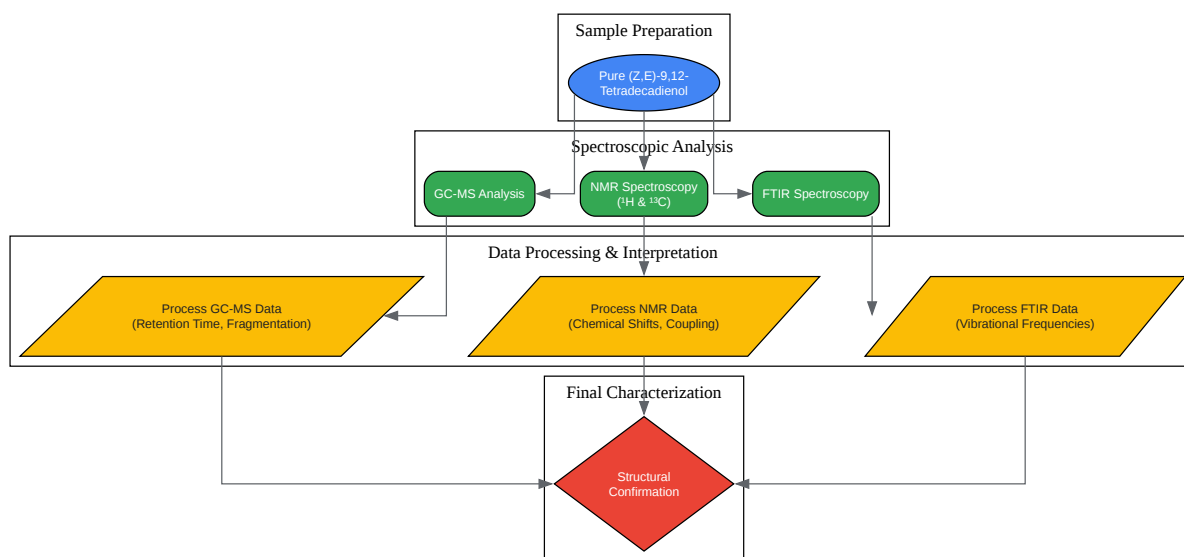
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Apply a small drop of the sample onto one plate and cover with the second plate to create a thin film.
 - Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Diagrams

The general workflow for the spectroscopic analysis and characterization of **(Z,E)-9,12-Tetradecadienol** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **(Z,E)-9,12-Tetradecadienol**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **(Z,E)-9,12-Tetradecadienol**. While experimental mass spectrometry data is available, a notable gap exists in the public domain for comprehensive NMR and IR spectral data. The predicted data and generalized protocols presented herein offer a valuable resource for researchers working with this semiochemical, enabling its identification and quality control.

Further research to publish experimentally verified NMR and IR spectra would be a significant contribution to the field.

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